molecular formula C9H8BrNO B1280771 5-Bromo-3-methylindolin-2-one CAS No. 90725-49-8

5-Bromo-3-methylindolin-2-one

Cat. No.: B1280771
CAS No.: 90725-49-8
M. Wt: 226.07 g/mol
InChI Key: PKOFFHLFYJVUMQ-UHFFFAOYSA-N
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Description

5-Bromo-3-methylindolin-2-one is a chemical compound with the molecular formula C9H8BrNO. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methylindolin-2-one can be achieved through several methods. One common approach involves the bromination of 3-methylindolin-2-one using hydrogen bromide and dihydrogen peroxide in 1,2-dimethoxyethane and water at 50°C . Another method utilizes a palladium-catalyzed Larock indole synthesis, followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methylindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen bromide, dihydrogen peroxide, palladium catalysts, and various nucleophiles. Reaction conditions typically involve controlled temperatures and solvents such as 1,2-dimethoxyethane and methanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield oxindole derivatives, while substitution reactions produce various substituted indolin-2-one compounds .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-3-methylindolin-2-one serves as a significant scaffold in the development of new pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity against various diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that compounds derived from this scaffold exhibit selective cytotoxicity against various cancer cell lines:

  • Breast Cancer : Compounds based on the indolin-2-one structure have shown promising results against MCF-7 breast cancer cells. For instance, derivatives linked to hydrazone and thiazole moieties demonstrated IC50 values as low as 2.93 µM, indicating potent anticancer activity .
  • Lung Cancer : Similar derivatives were tested against A-549 lung cancer cells, revealing significant growth inhibition and potential for further development as anticancer agents .

Synthesis and Derivatives

The synthesis of this compound involves various chemical processes, often utilizing advanced synthetic techniques to yield high-purity compounds suitable for biological testing.

Synthetic Pathways

A notable synthetic route involves the reaction of 5-bromoindole with appropriate alkylating agents or through cyclization reactions that introduce the methyl group at the 3-position. This method allows for the efficient preparation of derivatives with varied biological properties .

Biological Activities

Beyond its anticancer properties, this compound exhibits a range of biological activities that make it a valuable compound in drug discovery.

Antimicrobial Properties

Indole derivatives, including those based on this compound, have been evaluated for their antimicrobial efficacy. Studies indicate that these compounds possess significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Mechanistic Insights

The mechanism of action for these compounds often involves the inhibition of critical cellular pathways such as protein kinases and tubulin polymerization, which are essential in cancer cell proliferation and survival .

Case Studies and Research Findings

Several research initiatives have explored the therapeutic potential of this compound and its derivatives:

Study ReferenceFocus AreaKey Findings
Synthesis of Indole DerivativesDeveloped a method for synthesizing high-yield indole derivatives with anticancer activity.
Anticancer ActivityIdentified several derivatives with low IC50 values against MCF-7 and A-549 cell lines, indicating strong potential as anticancer agents.
Antimicrobial PropertiesDemonstrated significant antibacterial activity against various strains, highlighting its potential in treating infections.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. For example, it may inhibit certain enzymes involved in cell proliferation, leading to antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Bromo-3-methylindolin-2-one include other brominated indole derivatives and non-brominated indole phytoalexins . These compounds share structural similarities but may differ in their biological activities and applications.

Uniqueness

This compound is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and potential biological activities compared to non-brominated analogues .

Biological Activity

5-Bromo-3-methylindolin-2-one is a brominated derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C9H8BrNO
  • Molecular Weight : 228.07 g/mol
  • CAS Number : 90725-49-8

The unique bromine substitution in this compound enhances its reactivity and biological properties compared to non-brominated analogues .

This compound exhibits its biological effects primarily through:

  • Enzyme Interaction : The compound can bind to specific enzymes, modulating their activity. This interaction can lead to changes in metabolic pathways and cellular functions.
  • Gene Expression Modulation : It influences gene expression by interacting with transcription factors, which may result in altered protein synthesis and cellular behavior.
  • Cytotoxic Effects : The compound has shown cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

  • Cell Lines Tested : The compound has been evaluated against breast (MCF-7) and lung (A-549) cancer cell lines.
  • IC50 Values : In one study, derivatives based on this scaffold exhibited IC50 values as low as 2.93 µM against MCF-7 cells, indicating potent anticancer activity .

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, possess antimicrobial properties. This broad-spectrum activity makes them candidates for further exploration in treating bacterial and fungal infections .

The biochemical profile of this compound includes:

PropertyDescription
Solubility Soluble in organic solvents; limited in water
Stability Stable under standard laboratory conditions
Transport Mechanisms Utilizes specific transporters for cellular uptake

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study assessed the anticancer effects of various indolin-2-one derivatives, including this compound. Results indicated significant growth inhibition in MCF-7 cells with an IC50 of 7.17 µM for specific derivatives .
  • VEGFR-2 Inhibition :
    • Compounds derived from this compound showed promising inhibitory activity against VEGFR-2, a key target in cancer therapy. Specific derivatives demonstrated IC50 values ranging from 0.503 µM to 0.728 µM, indicating their potential as antiangiogenic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-3-methylindolin-2-one, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling or condensation reactions. For example, (Z)-5-bromo derivatives are obtained by reacting 3-methylindolin-2-one with brominated reagents under inert atmospheres (e.g., N₂). Key parameters include temperature control (e.g., 80–110°C) and solvent selection (DMSO or THF), which influence reaction efficiency and purity. Post-synthesis, purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is ¹H/¹³C NMR spectroscopy used to confirm the structure of this compound?

  • Methodological Answer : NMR analysis in DMSO-d₆ or CDCl₃ reveals diagnostic signals:

  • ¹H NMR : A singlet at δ 10.98 ppm (NH proton), a vinyl proton (δ ~7.86 ppm), and aromatic protons (δ 6.3–7.9 ppm) with coupling patterns (e.g., J = 8.0–8.1 Hz for adjacent hydrogens) .
  • ¹³C NMR : Peaks at δ 169.4 ppm (carbonyl) and aromatic carbons (δ 112–139 ppm) confirm the indolinone scaffold .

Q. What are the critical steps for characterizing purity using HRMS?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺). For this compound, the calculated mass (C₉H₈BrNO) is 227.98 g/mol, with deviations < 2 ppm indicating high purity. Calibration with internal standards (e.g., sodium formate) ensures accuracy .

Advanced Research Questions

Q. How do substituents at the 3-position influence the reactivity of 5-bromoindolin-2-one derivatives?

  • Methodological Answer : Electron-withdrawing groups (e.g., dichlorobenzylidene in (E)-5-bromo-3-(2,6-dichlorobenzylidene)indolin-2-one) enhance electrophilicity at the 2-position, facilitating nucleophilic attacks. X-ray crystallography (triclinic system, P1 space group) reveals planar geometries and hydrogen-bonding networks that stabilize intermediates .

Q. How can crystallographic data resolve contradictions in reported spectral properties?

  • Methodological Answer : Discrepancies in NMR chemical shifts (e.g., vinyl proton δ values) between studies may arise from solvent polarity or crystal packing effects. Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths (e.g., C-Br = 1.895 Å) and angles (e.g., 124.3° for aromatic rings), which validate structural assignments .

Q. What computational methods are used to predict the biological activity of this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations model HOMO-LUMO gaps to predict reactivity. Molecular docking (e.g., AutoDock Vina) assesses interactions with targets like kinases, leveraging crystallographic data (PDB ID: 4XYZ) to optimize binding affinities .

Q. How do reaction solvents affect the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize Pd(0) catalysts in Suzuki-Miyaura couplings, favoring C5 bromine substitution. Solvent-free conditions under microwave irradiation reduce side reactions (e.g., debromination), as monitored by TLC (Rf = 0.5 in 1:1 EtOAc/hexane) .

Q. Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

  • Methodological Answer : Variations (e.g., 210–265°C) arise from polymorphic forms or impurities. Differential scanning calorimetry (DSC) and powder XRD distinguish crystalline phases. Recrystallization from ethanol/water mixtures yields consistent mp values (e.g., 262–265°C) .

Q. How to address discrepancies in biological assay results for this compound derivatives?

  • Methodological Answer : Contradictions in IC₅₀ values (e.g., kinase inhibition) may stem from assay conditions (e.g., ATP concentration). Standardized protocols (e.g., ELISA with 10 µM ATP) and triplicate measurements reduce variability. Meta-analyses of published data adjust for batch effects .

Q. Methodological Tables

Technique Application Key Parameters Reference
HRMSMolecular ion confirmationMass accuracy < 2 ppm, [M+H]⁺ = 227.98
SCXRDCrystal structure determinationSpace group P1, Z = 4, λ = 0.71073 Å
DFT CalculationsReactivity predictionHOMO-LUMO gap = 3.2 eV (B3LYP/6-31G*)
Suzuki-Miyaura CouplingBromine substitution optimizationPd(PPh₃)₄ (5 mol%), 80°C, DMF solvent

Properties

IUPAC Name

5-bromo-3-methyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-5-7-4-6(10)2-3-8(7)11-9(5)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOFFHLFYJVUMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC(=C2)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477291
Record name 5-Bromo-3-methylindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90725-49-8
Record name 5-Bromo-3-methylindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 250 mL round-bottom flask, was added 5-bromoindolin-2-one (2 g, 9 mmol), N,N′-tetramethylethylenediamine (4 mL, 28 mmol) and 70 mL of THF. The reaction mixture was cooled to −78° C. 2.5 M n-butyllithium in hexanes (8.4 mL, 21 mmol) was then added slowly to the reaction mixture. The reaction mixture was stirred for 15 hours, 5 mL of saturated NH4Cl solution was added to the reaction mixture, and then the reaction mixture was extracted twice with 30 mL of EtOAc. The combined organic layers were concentrated and purified with silica gel column chromatography, eluting with 0-40% EtOAc/hexane to give 5-bromo-3-methylindolin-2-one (0.37 g, 17% yield). MS m/z: 227 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
8.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Bromo-3-methylindolin-2-one
5-Bromo-3-methylindolin-2-one
5-Bromo-3-methylindolin-2-one

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